molecular formula C18H14ClNO3 B2905271 Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate CAS No. 1207038-91-2

Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate

Cat. No. B2905271
CAS RN: 1207038-91-2
M. Wt: 327.76
InChI Key: PIYUSWGTBGNOIU-UHFFFAOYSA-N
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Description

“Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” is a chemical compound with the molecular formula C18H14ClNO3. It is a type of quinoline derivative .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . A highly efficient, cost-effective, and environmentally benign protocol for the synthesis of 2,4,6-trisubstituted quinoline derivatives using NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported .


Molecular Structure Analysis

The molecular structure of “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” includes a quinoline ring system, which is a benzene ring fused with a pyridine moiety.


Chemical Reactions Analysis

Quinoline derivatives, including “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate”, can undergo various chemical reactions. For instance, multicomponent reactions of 1,2,4-triazolylamino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2 H-chromen-2-one in water under heating conditions or microwave or ultrasonic irradiation in the presence of L-proline as a catalyst have been reported .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate” is 327.76. Further physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Novel Synthetic Methodologies

Efficient Synthesis Routes : An innovative approach has been developed for the construction of quinoline-2-carboxylate derivatives via a rhodium-catalyzed oxidative [5+1] annulation of 2-vinylanilines with α-diazocarbonyl compounds. This method demonstrates compatibility with a wide range of functional groups, suggesting its utility in the pharmaceutical industry for the synthesis of complex molecules (Wang et al., 2018).

Antimicrobial and Antituberculosis Agents

Antituberculosis Activity : New derivatives, specifically quinoxaline-2-carboxylate 1,4-dioxide compounds, have been synthesized and evaluated for their antituberculosis properties. Modifications to the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, have been found to significantly affect in vitro activity, indicating the potential for these compounds in treating tuberculosis (Jaso et al., 2005).

Applications in Liquid Crystal Displays

Liquid Crystal Display Dyes : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates has been explored for potential application in liquid crystal displays. The orientation parameter of these new dyes in nematic liquid crystal suggests a high potential for their use in advanced display technologies (Bojinov & Grabchev, 2003).

Monoamine Oxidase Inhibition

Monoamine Oxidase Inhibitors : A study focusing on 4-oxoquinoline derivatives revealed their pharmacological properties as potential monoamine oxidase inhibitors. Tautomerism plays a critical role in the biological activity of these compounds, highlighting the importance of structural considerations in drug design (Mesiti et al., 2021).

Future Directions

The development of synthetic methods for making quinoline derivatives, including “Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate”, continuously attracts the interest of organic and medicinal chemists . Future research may focus on the development of greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(13-7-3-5-9-15(13)20-16)23-11-12-6-2-4-8-14(12)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYUSWGTBGNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-chlorobenzyl)oxy)quinoline-2-carboxylate

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